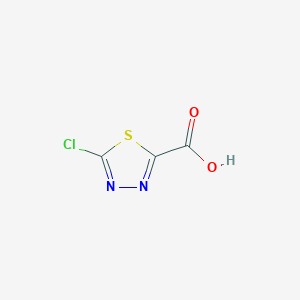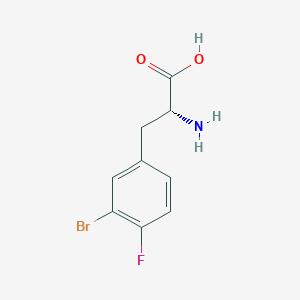![molecular formula C11H13NO4 B15124259 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an amino group, a benzo[d][1,3]dioxole moiety, and a butyric acid chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid typically involves the introduction of the benzo[d][1,3]dioxole group into the butyric acid chain. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction. This reaction employs catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand, with cesium carbonate (Cs2CO3) as the base . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The benzo[d][1,3]dioxole moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This leads to mitotic blockade and cell death, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole-5-butanoic acid: Similar in structure but lacks the amino group.
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
5-(benzo[d][1,3]dioxol-5-yl)-2,4-pentadienoic acid: Contains a similar benzo[d][1,3]dioxole moiety but with a different carbon chain.
Uniqueness
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid is unique due to the presence of both an amino group and a benzo[d][1,3]dioxole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
3-amino-4-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(5-11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14) |
InChI-Schlüssel |
WCKBUNMQLLDIEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


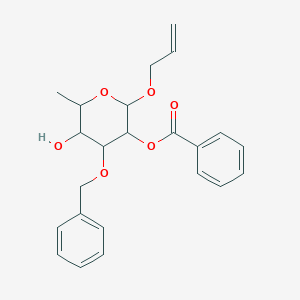
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
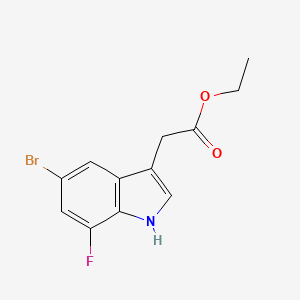

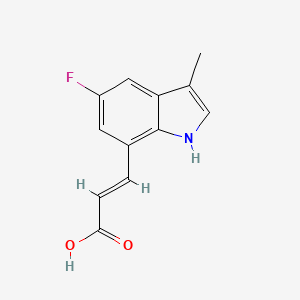
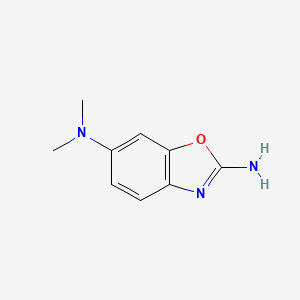
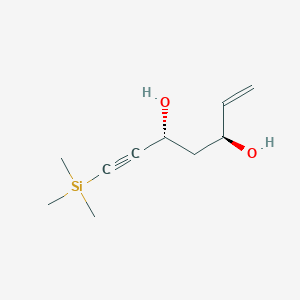
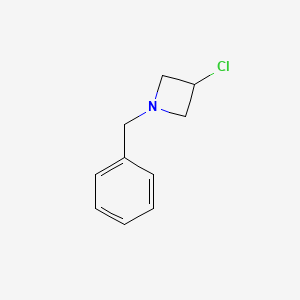
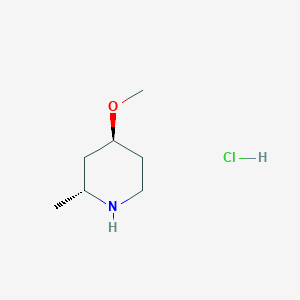
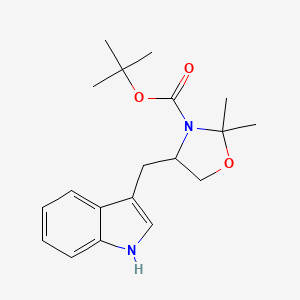
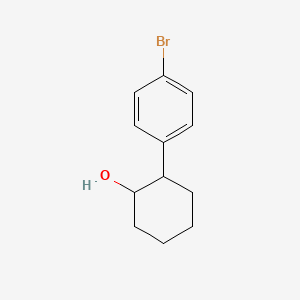
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
